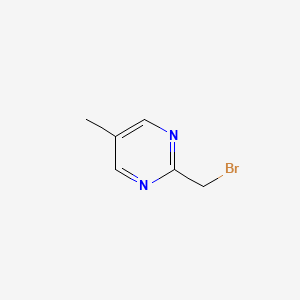

2-(Bromomethyl)-5-methylpyrimidine

Description

Properties

Molecular Formula |

C6H7BrN2 |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

2-(bromomethyl)-5-methylpyrimidine |

InChI |

InChI=1S/C6H7BrN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 |

InChI Key |

ZKNZYLOCHAELHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)CBr |

Origin of Product |

United States |

Synthesis and Characterization

The preparation of 2-(Bromomethyl)-5-methylpyrimidine and similar compounds can be achieved through various synthetic routes.

One common approach involves the bromination of a corresponding methylpyrimidine. For instance, the synthesis of 5-bromo-2-methylpyrimidine (B124572) can be achieved by reacting 2-bromomalonaldehyde (B19672) with acetamidine (B91507) hydrochloride. google.com Another method involves the diazotization of 2-amino-5-bromopyrimidine (B17363), followed by a Sandmeyer or Schiemann reaction. guidechem.com

The characterization of these compounds relies on standard analytical techniques. Mass spectrometry is used to determine the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. mdpi.com Infrared (IR) spectroscopy can identify the presence of specific functional groups. mdpi.com

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Boiling Point | 227.4±15.0 °C at 760 mmHg |

| Flash Point | 91.3±20.4 °C |

| Density | 1.5±0.1 g/cm³ |

| This data is based on predicted values. chemsrc.com |

Applications in Organic Synthesis

Advanced Synthetic Approaches and Scalability Considerations

The industrial production of this compound necessitates robust and efficient synthetic strategies. The primary route to this compound involves the selective bromination of the methyl group at the 2-position of 2,5-dimethylpyrimidine. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is a common method for this type of benzylic or allylic bromination. wikipedia.orgwikipedia.orgthermofisher.comchem-station.com The use of NBS is often preferred over liquid bromine (Br₂) as it is a solid and generally safer to handle, providing a low and steady concentration of bromine that helps to minimize side reactions like addition to the pyrimidine (B1678525) ring. wikipedia.orgorganic-chemistry.org

Continuous Flow Synthesis Techniques for Pyrimidine Halogenation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch methods. rsc.org For pyrimidine derivatives, continuous flow processes can lead to enhanced efficiency, yield, and safety. acs.org This technology has been successfully applied to the synthesis of intermediates for Vitamin B1, which share the pyrimidine core structure. acs.orgacs.orgfigshare.comjustia.com

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This fine control is particularly beneficial for exothermic reactions like halogenations, improving heat transfer and reducing the risk of runaway reactions. rsc.org Photochemical brominations using NBS have been shown to be highly efficient in continuous-flow photoreactors, achieving high productivity and significantly reducing reaction times from hours to minutes. researchgate.net

Research on the continuous flow synthesis of a Vitamin B1 intermediate demonstrated the impact of reaction conditions on product conversion. The use of specialized equipment like Protrix microchannel reactors and Coflore ACRs (Agitated Cell Reactors) is instrumental in achieving these results. acs.org

Table 1: Effect of Temperature and Residence Time on a Continuous Flow Pyrimidine Synthesis Data adapted from a study on a related pyrimidine intermediate synthesis. acs.org

| Entry | Residence Time (min) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 1 | 30 | -10 | 84 |

| 2 | 30 | 0 | 89 |

| 3 | 30 | 10 | 90 |

| 4 | 30 | 25 | 92 |

| 5 | 20 | 20 | 85 |

| 6 | 60 | 10 | 91 |

Strategies for Industrial Scale-Up and High Yield Synthesis

A crucial strategy for successful scale-up is the selection of an optimal synthetic route that avoids hazardous or expensive reagents. For instance, while some syntheses of related bromopyrimidines have used reagents like dimethylzinc, these are often avoided in large-scale production due to their explosive nature and low yields. google.com Alternative routes starting from more accessible and less hazardous materials are preferred for industrial applications. google.com A patent for a related compound, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, highlights a method designed for easy industrial scale-up due to gentle reaction conditions and widely available raw materials. google.com

The use of N-bromosuccinimide (NBS) as the brominating agent is a key strategy for high-yield synthesis. wikipedia.org It is considered safer than elemental bromine and its use in a Wohl-Ziegler-type reaction allows for high regioselectivity, targeting the benzylic methyl group. wikipedia.orgwikipedia.orgthermofisher.com However, challenges can still arise during scale-up. For example, the solubility of reagents can change, necessitating adjustments to the solvent system. In one case study on scaling up a pyrimidine synthesis, researchers found that the low solubility of a reagent required the addition of ethanol (B145695) to initiate the reaction, a factor not apparent at the small scale. researchgate.net Furthermore, recent developments have explored iron-catalyzed benzylic brominations, which can be readily scaled to gram quantities with low catalyst loading and offer good functional group tolerance. sdu.edu.cn

Optimization of Reaction Pathways for Enhanced Efficiency

Optimizing reaction pathways is critical for maximizing yield and purity while minimizing costs and environmental impact. This involves systematically adjusting various reaction parameters, including catalysts, solvents, temperature, and reaction time.

For the benzylic bromination step, the choice of solvent is crucial. While carbon tetrachloride was traditionally used for Wohl-Ziegler reactions, its toxicity has led to the adoption of alternative solvents like acetonitrile (B52724) or trifluorotoluene. wikipedia.orgresearchgate.net Optimization studies for similar bromination reactions have shown that changing the solvent can dramatically improve yield.

The catalyst and reaction temperature are also key variables. Studies on the synthesis of related heterocyclic compounds have demonstrated that screening different acid catalysts and varying the temperature can identify the optimal conditions for maximizing product yield. researchgate.net For NBS brominations, the reaction is typically initiated with light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org Controlling the initiation and propagation steps of this radical chain reaction is essential for efficiency and to prevent side reactions, such as the formation of dibrominated products. organic-chemistry.orgscientificupdate.com The use of a low, steady concentration of bromine, inherently provided by NBS, is a key factor in achieving this control. wikipedia.orgorganic-chemistry.org

Table 2: Optimization of Reaction Conditions for a Heterocyclic Synthesis Data based on principles from studies on pyridine (B92270) synthesis. researchgate.net

| Parameter | Variation | Observation |

|---|---|---|

| Catalyst | Various acid catalysts (e.g., CH₃COOH, pTsOH) | A combination of catalysts (CH₃COOH/pTsOH) provided the highest yield. |

| Temperature | Ranged from 100°C to 160°C | Optimal temperature found to be 150°C for maximum conversion. |

| Time | Ranged from 12h to 36h | 24 hours was determined to be the optimal reaction time for completion. |

By carefully tuning these parameters, chemists can develop a highly efficient and robust process for the synthesis of this compound suitable for large-scale manufacturing.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the 5-position of the pyrimidine ring is an excellent electrophilic center, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone for the synthesis of a wide array of derivatives. The general mechanism involves the displacement of the bromide ion, a good leaving group, by a nucleophile.

Reaction with Nitrogen-based Nucleophiles (e.g., Amines, Azides)

This compound readily reacts with various nitrogen-containing nucleophiles. For instance, treatment with amines leads to the formation of the corresponding aminomethyl derivatives. This reaction is fundamental in synthesizing compounds with potential biological activity.

The reaction with azides, such as lithium azide (B81097), provides a pathway to azidomethylpyrimidines. nih.gov These azide derivatives are versatile intermediates that can be subsequently reduced to primary amines or participate in cycloaddition reactions. nih.gov For example, 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine undergoes displacement of the bromo group with lithium azide, and subsequent deacetylation and catalytic hydrogenation yield the corresponding aminomethyl derivative. nih.gov

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines (e.g., NH₃) | 4-amino-5-aminomethyl derivatives | Low-temperature protocols to mitigate side reactions | |

| Lithium Azide | 5-(azidomethyl) derivatives | Followed by deacetylation and hydrogenation for amine formation | nih.gov |

Reaction with Oxygen-based Nucleophiles (e.g., Alkoxides)

The displacement of the bromide by oxygen-based nucleophiles, such as alkoxides, is a common strategy for the synthesis of ethers. This reaction, a variation of the Williamson ether synthesis, involves the attack of an alkoxide ion on the electrophilic carbon of the bromomethyl group. orgoreview.comlibretexts.org The reaction proceeds via an S\N2 mechanism and is most efficient with primary alkyl halides like this compound. orgoreview.com The alkoxide is typically generated by treating an alcohol with a strong base like sodium hydride. libretexts.org

| Nucleophile | Product Type | General Method | Key Considerations |

| Alkoxides (RO⁻) | Ethers | Williamson ether synthesis | S\N2 mechanism, best with primary halides |

| Alcohols (ROH) | Ethers | Sulfuric acid-catalyzed (industrial) or Silver oxide (mild conditions) | Limited to primary alcohols to avoid elimination |

Reaction with Sulfur-based Nucleophiles (e.g., Thiols)

Analogous to reactions with oxygen nucleophiles, this compound reacts with sulfur nucleophiles like thiols and their conjugate bases (thiolates) to form thioethers. organic-chemistry.orgmasterorganicchemistry.com Thiolates are excellent nucleophiles for S\N2 reactions. libretexts.org The reaction of 5-bromouracil (B15302) derivatives with various sulfur nucleophiles has been studied, providing a route to 5-sulfur-substituted uracils. nih.gov These reactions are significant for synthesizing thioether derivatives, which have applications in various fields. organic-chemistry.org

| Nucleophile | Product Type | Reaction Type | Reference |

| Thiols (RSH) / Thiolates (RS⁻) | Thioethers (Sulfides) | S\N2 | organic-chemistry.orgmasterorganicchemistry.comlibretexts.org |

| Sulfur Nucleophiles | 5-Sulfur-substituted uracils | Nucleophilic Substitution | nih.gov |

Mechanistic Aspects and Stereochemical Implications of Substitution

The nucleophilic substitution reactions at the bromomethyl group of this compound predominantly follow a bimolecular nucleophilic substitution (S\N2) mechanism. libretexts.orgchemedx.orglibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). libretexts.org This backside attack results in an inversion of stereochemical configuration at the carbon center, if it is a stereocenter. chemedx.org

The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. youtube.com Given that the carbon of the bromomethyl group is primary, the S\N2 pathway is highly favored over the unimolecular (S\N1) pathway, which proceeds through a carbocation intermediate. libretexts.orgyoutube.com The S\N1 mechanism is more typical for tertiary substrates. youtube.com

Influence of Halogen Effects on Leaving Group Ability

The nature of the halogen atom significantly influences its ability to act as a leaving group in nucleophilic substitution reactions. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. libretexts.org In the case of halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.orglibretexts.org This trend is attributed to the increase in ionic radius and polarizability, which allows for better distribution of the negative charge.

Therefore, the bromide in this compound is a better leaving group than chloride but not as good as iodide. mdpi.comresearchgate.net This reactivity is a key factor in the synthetic utility of this compound. While fluorine is highly electronegative, it is generally a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com Studies on the aminolysis of various halogenated pyrimidines have shown that the bromopyrimidine is typically the most reactive. rsc.org

Carbon-Carbon Bond Forming Reactions

While nucleophilic substitution at the bromomethyl group is the most common reaction pathway, this compound can also participate in carbon-carbon bond-forming reactions. These reactions are crucial for extending the carbon framework of the molecule and synthesizing more complex derivatives.

One important class of such reactions is the coupling with organometallic reagents. For instance, Suzuki cross-coupling reactions, which typically involve the use of a palladium catalyst, can be employed to form new carbon-carbon bonds. mdpi.com Although the primary application of Suzuki coupling is with aryl or vinyl halides, modifications can allow for the use of alkyl halides. Another approach involves the reaction with carbanions or enolates, which can act as carbon nucleophiles and displace the bromide ion. These reactions, such as the aldol (B89426) condensation and related transformations, are fundamental in organic synthesis for building complex molecular architectures. researchgate.netfiveable.melibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net this compound serves as a versatile substrate in several of these transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. libretexts.orgtcichemicals.com This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While direct examples involving this compound are not extensively detailed in the provided search results, the reactivity of similar heterocyclic halides in Suzuki-Miyaura coupling is well-established. For instance, the coupling of heteroaryl halides with aryl boronic acids is a common strategy for synthesizing complex aromatic systems. organic-chemistry.orgresearchgate.net The reaction of 2-bromopyridine (B144113) with aryl boronic acids, for example, has been shown to proceed efficiently. researchgate.net The presence of the bromomethyl group on the pyrimidine ring introduces a second reactive site. However, the Suzuki-Miyaura reaction typically exhibits high chemoselectivity for the C(sp²)-Br bond over the C(sp³)-Br bond of the bromomethyl group, especially under optimized conditions. d-nb.infonih.govresearchgate.netnih.gov This allows for the selective arylation or vinylation at the 2-position of the pyrimidine ring, leaving the bromomethyl group intact for further functionalization.

The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in Suzuki-Miyaura reactions involving heterocyclic substrates. tcichemicals.combeilstein-journals.org

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orglibretexts.org This reaction is a versatile tool for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.orgyoutube.com

Similar to the Suzuki-Miyaura coupling, the Heck reaction can be applied to heterocyclic halides. While specific examples with this compound are not explicitly detailed in the search results, the principles of the Heck reaction suggest its applicability. The reaction would likely involve the coupling of the pyrimidine ring at the C-Br bond with an alkene, leading to the formation of a 2-alkenyl-5-methylpyrimidine derivative. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligands, base, and solvent, would need to be carefully optimized to favor the desired coupling and minimize side reactions. researchgate.netnih.gov The Heck reaction is known for its stereospecificity, typically affording the trans isomer of the resulting alkene. organic-chemistry.org

Other Metal-Catalyzed Coupling Transformations

Beyond the well-known Suzuki and Heck reactions, other metal-catalyzed coupling transformations can be envisioned for this compound. For instance, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems for certain applications. tcichemicals.com Iron-catalyzed cross-coupling reactions have also been shown to be effective for coupling alkyl or aryl Grignard reagents with aryl and heteroaryl chlorides. researchgate.net

Furthermore, homocoupling reactions, where two molecules of an aryl halide are coupled together, can be catalyzed by palladium. researchgate.net While less common for a substrate like this compound, under specific conditions, dimerization could potentially occur.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.org The reaction of this compound with these reagents would primarily involve nucleophilic attack at the electrophilic carbon of the bromomethyl group.

With Grignard reagents (R-MgX), a nucleophilic substitution reaction would be expected, where the R group of the Grignard reagent displaces the bromide, leading to the formation of 2-(alkyl)-5-methylpyrimidine or 2-(aryl)-5-methylpyrimidine derivatives. The reactivity of Grignard reagents allows for the introduction of a wide variety of alkyl and aryl groups. nih.govorganic-chemistry.org It is important to control the reaction conditions, such as temperature, to avoid potential side reactions, including attack at the pyrimidine ring itself, although the bromomethyl group is generally the more reactive site for nucleophilic attack. ambeed.com

Similarly, organolithium reagents (R-Li), being even more potent nucleophiles than Grignard reagents, would also react readily with the bromomethyl group. ambeed.com The choice between Grignard and organolithium reagents often depends on the desired reactivity and the functional group tolerance of the substrate.

Oxidation and Reduction Chemistry

The functional groups present in this compound, namely the bromomethyl group and the pyrimidine ring, are susceptible to oxidation and reduction reactions.

Selective Oxidation of the Bromomethyl Group to Carbonyl or Carboxyl Functions

The selective oxidation of the bromomethyl group offers a synthetic route to valuable pyrimidine-containing carbonyl and carboxyl compounds. Alkyl-substituted pyrimidines can undergo oxidation to form carboxylic acids. researchgate.net

The bromomethyl group can be oxidized to an aldehyde (a carbonyl function) or a carboxylic acid (a carboxyl function) using appropriate oxidizing agents. For instance, the oxidation of benzylic halides to the corresponding benzoic acids can be achieved using reagents like hydrogen peroxide with a catalyst. organic-chemistry.org A variety of methods exist for the oxidation of primary alcohols (which could be formed in situ from the halide) to aldehydes, such as using TEMPO-based catalysts. organic-chemistry.org

The direct oxidation of a methyl group on an aromatic ring to a carboxylic acid is also a known transformation, often employing strong oxidizing agents or catalytic systems under photoirradiation. organic-chemistry.org This suggests that the methyl group at the 5-position could also be a site for oxidation, although the bromomethyl group is generally more activated towards oxidation. The selective oxidation of the bromomethyl group to 5-methylpyrimidine-2-carbaldehyde (B1322856) or 5-methylpyrimidine-2-carboxylic acid would require careful selection of reaction conditions to avoid over-oxidation or reaction at the 5-methyl group.

The resulting 2-carboxylic acid derivatives of pyrimidines are valuable intermediates in medicinal chemistry. For example, 5-methylpyrazine-2-carboxylic acid is an intermediate in the synthesis of pharmaceuticals. google.com

Other Functional Group Interconversions on the Pyrimidine Ring

Beyond the reactions of the bromomethyl group, the pyrimidine ring itself can undergo various functional group interconversions, expanding the synthetic utility of its derivatives.

While this compound does not itself possess an amino group, its derivatives, such as 2-amino-5-methylpyrimidine, can undergo important transformations. One of the most significant is diazotization, which converts a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. libretexts.orgorganic-chemistry.org

The resulting diazonium salt is a valuable intermediate that can be converted into a variety of other functional groups. For instance, in the Sandmeyer reaction, the diazonium salt can be displaced by a halide. A patent describes a process where 2-amino-5-bromopyrimidine (B17363) is subjected to diazotization followed by a Sandmeyer or similar reaction to produce 2-halogen-5-bromopyrimidines. google.com This highlights a pathway to introduce different halogens at the 2-position of the pyrimidine ring.

Table 2: Representative Transformation of an Amino Group on a Pyrimidine Ring

| Starting Material | Reagents and Conditions | Intermediate | Subsequent Reaction | Product | Reference |

| 2-Amino-5-bromopyrimidine | 1. NaNO₂, HBr/H₂O, <0 °C | 5-Bromo-pyrimidine-2-diazonium bromide | 2. CuBr | 2,5-Dibromopyrimidine | google.com |

The diazotization of aminopyrimidines is a key strategy for introducing a wider range of substituents onto the pyrimidine core. rsc.orgresearchgate.net

Condensation reactions are a powerful tool for forming carbon-carbon bonds and constructing more complex molecular architectures. Pyrimidine derivatives can participate in such reactions, particularly with compounds containing active methylene (B1212753) groups. sci-hub.se Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are readily deprotonated to form a nucleophilic carbanion. researchgate.netorganic-chemistry.org

While direct condensation with this compound at the bromomethyl position would be a nucleophilic substitution, condensation reactions involving other parts of the pyrimidine ring or its derivatives are also synthetically important. For instance, a pyrimidine aldehyde derivative could undergo a Knoevenagel condensation with an active methylene compound. nih.gov

In a broader context, ring transformation reactions of pyrimidine derivatives can also occur. For example, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with ketones in the presence of ammonia (B1221849) can lead to the formation of substituted pyrimidines. rsc.org

A hypothetical condensation reaction could involve a derivative such as 2-formyl-5-methylpyrimidine with an active methylene compound like malononitrile (B47326) in the presence of a base catalyst.

Table 3: Illustrative Condensation Reaction of a Pyrimidine Derivative

| Pyrimidine Derivative | Active Methylene Compound | Conditions | Product Type |

| 2-Formyl-5-methylpyrimidine | Malononitrile | Base catalyst (e.g., piperidine, triethylamine), solvent (e.g., ethanol) | 2-(5-Methylpyrimidin-2-yl)ethene-1,1-dicarbonitrile |

These condensation reactions provide a versatile platform for the elaboration of the pyrimidine scaffold, leading to a diverse array of functionalized molecules.

Spectroscopic and Advanced Characterization Techniques for 2 Bromomethyl 5 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-(Bromomethyl)-5-methylpyrimidine, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment.

The key expected resonances in the ¹H NMR spectrum are:

Pyrimidine (B1678525) Ring Protons: The protons on the pyrimidine ring (at positions 4 and 6) are expected to appear as a singlet or a narrow doublet, typically in the aromatic region of the spectrum (δ 8.0-9.0 ppm).

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are deshielded by the adjacent electronegative bromine atom and the pyrimidine ring. This results in a characteristic singlet in the region of δ 4.2–4.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at position 5 are also equivalent and will produce a singlet, typically appearing further upfield.

While specific data for this compound is not widely published, analysis of the closely related compound, 4-Amino-5-bromomethyl-2-methylpyrimidine, shows a singlet for the bromomethyl protons at approximately 4.21 ppm and a singlet for the methyl group at 2.33 ppm. These values provide a reliable estimate for the chemical shifts in the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H (H-4, H-6) | ~8.5 - 8.8 | Singlet | 2H |

| Bromomethyl (-CH₂Br) | ~4.2 - 4.5 | Singlet | 2H |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal in the spectrum.

For this compound, the expected ¹³C NMR signals include:

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate at various positions in the downfield region (typically δ 110-170 ppm), with their exact shifts influenced by the attached substituents.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is directly attached to bromine, causing a significant downfield shift. For a similar compound, this carbon resonates at approximately 35.55 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~130 |

| Bromomethyl (-CH₂Br) | ~35 |

| Methyl (-CH₃) | ~24 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In this compound, COSY would not show many correlations due to the lack of adjacent protons, but it would confirm the absence of coupling between the methyl, bromomethyl, and pyrimidine ring protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the ¹H signal at ~4.3 ppm to the ¹³C signal at ~35 ppm, confirming the -CH₂Br group).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu For this compound, HMBC is crucial for piecing the fragments together. Key correlations would include:

A correlation between the bromomethyl protons (-CH₂Br) and the C5 and C4/C6 carbons of the pyrimidine ring.

A correlation between the methyl protons (-CH₃) and the C5 and C4/C6 carbons of the pyrimidine ring.

Correlations from the pyrimidine ring protons to adjacent ring carbons. These correlations provide unambiguous proof of the substituent placement on the pyrimidine ring. researchgate.net

While solution-state NMR is most common, solid-state NMR (ssNMR) provides valuable information about molecules in their solid, crystalline, or amorphous forms. For complex structures involving pyrimidine derivatives, ssNMR can be used to study molecular dynamics, polymorphism (the existence of different crystal forms), and intermolecular interactions within the crystal lattice. acs.org Deuterium (²H) solid-state NMR, for instance, is an ideal method for studying the reorientation and dynamics of molecules in the solid phase. acs.org This technique could be applied to study the behavior of this compound within co-crystals or formulated products.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (molecular formula C₆H₇BrN₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. nih.gov

The presence of bromine is also easily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as two peaks of almost equal intensity separated by two mass units (M+ and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for verifying the purity of this compound and analyzing complex mixtures in which it may be present. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity for identifying and quantifying the target compound and any related impurities. nih.gov

A typical LC-MS method for analyzing this compound would involve a reversed-phase High-Performance Liquid Chromatography (HPLC) system. nih.gov The separation is commonly achieved using a C18 column, which is effective for separating moderately polar organic compounds. nih.gov A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of the main compound from potential impurities, which might include unreacted starting materials, by-products from the synthesis, or degradation products. nih.gov The mobile phase could consist of a mixture of an aqueous component (like water with a formic acid modifier to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules, causing minimal fragmentation and generally producing a protonated molecular ion [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), confirming the identity of the eluted compound. For this compound (molecular formula C₆H₇BrN₂), the expected exact mass can be precisely calculated and matched with the observed m/z value.

The primary goal of this analysis is to enhance peak purity assessment. youtube.com By monitoring the total ion chromatogram (TIC) and extracting ion chromatograms for expected impurities, the purity of the this compound sample can be accurately determined. The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is linear, accurate, specific, and robust for routine quality control and stability assessments. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| LC System | Agilent 1260 series HPLC or equivalent nih.gov | Separates the compound from impurities. |

| Column | InertSustain AQ-C18 (250 x 4.6 mm, 5 µm) nih.gov | Stationary phase for reversed-phase chromatography. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol nih.gov | Carries the sample through the column. |

| Elution | Gradient (e.g., 10% B to 80% B over 30 min) nih.gov | Ensures separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the separation. |

| Column Temp. | 40°C nih.gov | Ensures reproducible retention times. |

| Injection Vol. | 20 µL nih.gov | Amount of sample introduced for analysis. |

| MS Detector | Triple Quadrupole Mass Spectrometer nih.gov | Detects and identifies compounds by mass. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode nih.gov | Ionizes the compound for mass analysis. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for the structural elucidation of this compound by identifying its constituent functional groups and analyzing its unique molecular vibrations. biointerfaceresearch.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. ucdavis.edu It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. docbrown.info Each functional group absorbs radiation at a characteristic wavenumber, making the resulting spectrum a molecular "fingerprint". docbrown.info

For this compound, the FT-IR spectrum is recorded and analyzed to confirm the presence of its key structural features. nih.gov The analysis involves preparing the sample, often as a KBr pellet or a thin film, and scanning it over a typical range of 4000-400 cm⁻¹. nih.govasianpubs.org

The expected characteristic absorption bands for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl (CH₃) and bromomethyl (CH₂Br) groups would appear in the 3000-2850 cm⁻¹ range. docbrown.info

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net These are crucial for confirming the heterocyclic core.

CH₃ and CH₂ Bending: The bending (deformation) vibrations of the methyl group typically appear around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). docbrown.info The scissoring vibration of the CH₂ group in the bromomethyl moiety is expected near 1435 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is a key indicator for the bromomethyl group and is typically observed as a strong band in the lower frequency (fingerprint) region, generally between 650-550 cm⁻¹. docbrown.info

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3050 | Aromatic C-H Stretch | Pyrimidine Ring | docbrown.info |

| ~2975-2870 | Aliphatic C-H Stretch | -CH₃, -CH₂Br | docbrown.info |

| ~1580, ~1550 | C=N, C=C Ring Stretch | Pyrimidine Ring | researchgate.net |

| ~1460, ~1375 | C-H Bending | -CH₃ Group | docbrown.info |

| ~1435 | CH₂ Scissoring | -CH₂Br Group | nanoient.org |

| ~600 | C-Br Stretch | Bromomethyl Group | docbrown.info |

Raman Spectroscopy for Molecular Vibrations Analysis

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. uci.edu It relies on inelastic scattering of monochromatic light, usually from a laser. nanoient.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, certain vibrations may be strong in Raman and weak or absent in IR, and vice-versa, providing a more complete vibrational analysis. biointerfaceresearch.comuci.edu

In the analysis of this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the pyrimidine ring and C-Br bond.

Ring Vibrations: The symmetric "breathing" vibration of the pyrimidine ring, where the entire ring expands and contracts symmetrically, typically gives rise to a very strong and sharp band in the Raman spectrum. This provides clear evidence for the heterocyclic ring system.

Symmetric Stretches: The symmetric stretching vibrations of the C-H bonds in the methyl group are also expected to be prominent.

C-Br Vibration: The C-Br stretching mode is generally observable in the Raman spectrum and can be used to corroborate the FT-IR data. nanoient.org

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental FT-IR and FT-Raman spectroscopy to perform a complete assignment of the vibrational modes based on the total energy distribution (TED). biointerfaceresearch.com

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. nih.gov This technique provides unambiguous proof of structure by mapping the electron density within a single crystal. rsc.org For this compound, obtaining a high-quality single crystal is the first and often most challenging step, typically achieved through slow evaporation of a suitable solvent. nih.gov

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. rsc.org The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The positions and intensities of these diffracted spots are collected and used to solve the crystal structure. rsc.org

The analysis yields a wealth of structural information, including:

Connectivity and Conformation: It confirms the exact bonding arrangement of all atoms, distinguishing it from any potential isomers.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-C, C-Br) and angles are obtained, providing insight into the molecular geometry. rsc.org

Crystal Packing: The data reveals how individual molecules of this compound are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or stacking interactions that stabilize the solid-state structure. nih.gov

The results are typically presented in a standardized format, including crystal data and structure refinement parameters. rsc.org

Table 3: Representative Crystal Data and Structure Refinement Parameters for a Pyrimidine Derivative

| Parameter | Example Value | Description |

| Formula | C₆H₇BrN₂ | Molecular formula of the compound. |

| Molecular Weight | 187.04 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic). rsc.org |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a, b, c (Å) | a = 8.8, b = 9.1, c = 16.4 | Dimensions of the unit cell. rsc.org |

| α, β, γ (º) | α = 90, β = 90.3, γ = 90 | Angles of the unit cell. rsc.org |

| Volume (ų) | 1221.0 | Volume of the unit cell. rsc.org |

| Z | 4 | Number of molecules in the unit cell. |

| Temperature (K) | 298 | Temperature at which data was collected. rsc.org |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Methods for Isolation and Analytical Purity

Chromatographic techniques are indispensable for both the isolation of this compound from a reaction mixture and the assessment of its analytical purity. nih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bohrium.com

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used for qualitatively monitoring the progress of a reaction and determining the appropriate solvent system for large-scale purification. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in a sealed chamber with a chosen solvent (eluent). The separation is visualized under UV light, revealing spots for the starting material, product, and any by-products. The retention factor (Rf) value of the product spot helps in optimizing the conditions for column chromatography. jppres.com

Column Chromatography: For preparative isolation and purification, column chromatography is the standard method. jppres.com A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent), often a gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate), is passed through the column. jppres.com Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure this compound. The solvent is then removed by evaporation to yield the purified compound. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purity assessment, HPLC provides quantitative data. As described in the LC-MS section, an HPLC system can separate the compound from impurities with high resolution. By using a detector such as a UV-Vis diode-array detector (DAD), the area of the peak corresponding to this compound can be compared to the total area of all peaks in the chromatogram to calculate its purity, often expressed as a percentage. nih.gov

Table 4: Summary of Chromatographic Methods and Their Applications

| Technique | Stationary Phase | Mobile Phase Example | Primary Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl Acetate (7:3) | Reaction monitoring, solvent system selection. jppres.com |

| Column Chromatography | Silica Gel | Gradient: Hexane to Ethyl Acetate | Preparative isolation and purification of the compound. jppres.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18-modified Silica | Water:Acetonitrile Gradient | Quantitative purity analysis. nih.gov |

Flash Column Chromatography for Purification

Flash column chromatography is a preparative technique widely employed for the rapid and efficient separation of compounds from reaction mixtures. theseus.fi It operates on the same principles as traditional column chromatography but utilizes positive pressure (typically from compressed air or nitrogen) to accelerate the flow of the mobile phase through the stationary phase, leading to faster and often better separations. youtube.com For this compound, purification is critical to remove unreacted starting materials, byproducts, and other impurities.

Research Findings and Methodology:

The purification of this compound via flash chromatography typically involves a normal-phase setup with silica gel as the stationary phase. rochester.edu The choice of solvent system (eluent) is paramount and is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC). mit.edu The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound, which generally ensures optimal separation. mit.edu

A common procedure involves:

Column Packing : A glass column is packed with silica gel (e.g., Silica Gel 60). The silica can be packed dry, followed by equilibration with the chosen eluent, or as a slurry with the eluent. A layer of sand is often added to the top and bottom of the silica bed to prevent disturbance. orgsyn.org

Sample Loading : The crude this compound mixture is dissolved in a minimal amount of a suitable solvent, which should ideally be the chromatography eluent or a less polar solvent to ensure a narrow starting band. rochester.edu Alternatively, if the compound has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column. mit.edu

Elution : The column is eluted with the chosen solvent system. For nitrogen-containing basic compounds like pyrimidines, peak tailing can be an issue. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent. rochester.edu A gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate) may be used to separate compounds with different polarities effectively. orgsyn.org

Fraction Collection and Analysis : Fractions are collected and analyzed by TLC to identify those containing the pure product. Fractions containing the purified this compound are then combined and the solvent is removed under reduced pressure.

Table 1: Typical Parameters for Flash Chromatography Purification

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The solid adsorbent used for separation. | Silica Gel 60 (230-400 mesh) |

| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) |

| Eluent Modifier | Additive to improve peak shape for basic compounds. | 0.1% Triethylamine (v/v) |

| Sample Loading | Method of introducing the crude product onto the column. | Dissolved in minimal dichloromethane (B109758) or adsorbed onto silica. |

| Pressure | Applied pressure to accelerate solvent flow. | 5-20 psi (Air or Nitrogen) |

| Detection | Method for monitoring fractions. | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for determining the purity of this compound and for its quantitative analysis in various samples. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. sielc.com

Research Findings and Methodology:

For purity determination, an HPLC method must be developed that can separate the target compound from all potential impurities, such as starting materials and degradation products. sciepub.com Quantitative analysis requires the method to be validated for parameters like linearity, precision, and accuracy. nih.gov

A typical RP-HPLC method for this compound would involve:

Stationary Phase : An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica column is commonly used, providing a nonpolar stationary phase. ptfarm.plnih.gov

Mobile Phase : A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. researchgate.net The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape; for a basic compound like a pyrimidine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to ensure sharp, symmetrical peaks. biotage.com

Detection : Due to the presence of the pyrimidine ring, this compound has a strong UV chromophore, making a UV detector the ideal choice for its detection. ptfarm.pl The detection wavelength is selected based on the UV absorbance maximum of the compound.

Quantitative Analysis : For quantitative measurements, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound. nih.gov The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. sciepub.com The purity is often expressed as a percentage of the total peak area in the chromatogram.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Description | Typical Condition |

|---|---|---|

| Column | The stationary phase and its dimensions. | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | The eluent used for separation. | A: 0.1% Formic Acid in Water B: Acetonitrile | | Elution Mode | The method of eluent delivery. | Gradient: 5% B to 95% B over 20 minutes | | Flow Rate | The speed of the mobile phase. | 1.0 mL/min | | Column Temperature | The operating temperature for the column. | 30 °C | | Detection | The wavelength for monitoring the eluent. | UV at 254 nm | | Injection Volume | The amount of sample introduced. | 10 µL |

Size Exclusion Chromatography (SEC) for Molecular Weight Distributions (if polymeric applications are relevant)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. protocols.io This technique does not rely on interactions with the stationary phase but rather on the differential access of molecules to the pores of the packing material. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first, while smaller molecules penetrate the pores and have a longer path, eluting later. protocols.io

Relevance to this compound:

The compound this compound contains a reactive bromomethyl group, which can act as an initiating site for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP), or be used to functionalize existing polymers. If this compound is used to create or modify polymers, SEC becomes a crucial technique for characterizing the resulting macromolecular products.

Research Applications:

When this compound is used in polymerization, SEC is employed to determine key properties of the polymer product. specificpolymers.com

Molecular Weight Averages : SEC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and peak molecular weight (Mp).

Polydispersity Index (PDI) : The ratio of Mw/Mn, known as the polydispersity index (PDI), is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, which is often a key target in controlled polymerization reactions.

Reaction Monitoring : The technique can be used to track the progress of a polymerization reaction by observing the shift in molecular weight over time. specificpolymers.com

The choice of SEC solvent (mobile phase) depends on the solubility of the polymer being analyzed, with common choices including tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com Calibration is performed using polymer standards (e.g., polystyrene or PMMA) with known, narrow molecular weight distributions.

Table 3: General SEC Parameters for Polymer Analysis

| Parameter | Description | Typical Condition |

|---|---|---|

| Columns | Series of columns with different pore sizes. | Set of 2-3 columns (e.g., Styragel HR series) |

| Mobile Phase | Solvent for dissolving and carrying the polymer. | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Flow Rate | The speed of the mobile phase. | 1.0 mL/min |

| Temperature | Operating temperature of the system. | 35-40 °C |

| Detector | Method for detecting the polymer as it elutes. | Refractive Index (RI) Detector |

| Calibration | Standards used to create the molecular weight curve. | Polystyrene or Polymethyl Methacrylate (PMMA) standards |

Computational and Mechanistic Studies of 2 Bromomethyl 5 Methylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is frequently employed to investigate the properties of pyrimidine (B1678525) derivatives. rsc.orgnih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. stackexchange.com For 2-(Bromomethyl)-5-methylpyrimidine, this would be achieved using a DFT method, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). rsc.orgnih.gov The optimization algorithm iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, resulting in a stable equilibrium geometry. stackexchange.com

The output of this calculation provides key structural parameters.

Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.96 Å |

| Bond Length | C-N (pyrimidine ring) | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Angle | N-C-N (pyrimidine ring) | ~126° |

| Bond Angle | C-C-CH2Br | ~121° |

| Dihedral Angle | N-C-C-CH3 | ~180° |

Electronic structure analysis delves into the distribution of electrons within the optimized molecular framework. This reveals regions of high and low electron density, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. The nitrogen atoms in the pyrimidine ring, due to their electronegativity, would exhibit partial negative charges, while the bromine atom polarizes the C-Br bond, making the methylene (B1212753) carbon an electrophilic site.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnumberanalytics.comyoutube.com

For this compound, the HOMO is likely to be located on the electron-rich pyrimidine ring, while the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond. youtube.com This distribution makes the bromomethyl group susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Calculated FMO Properties for this compound (Theoretical)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -0.9 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 5.9 eV | Indicates moderate chemical reactivity and stability |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Chemical Shifts)

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the calculations would predict a characteristic singlet for the bromomethyl protons (CH₂) deshielded by the adjacent bromine atom, and another singlet for the methyl group (CH₃) protons.

IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict the Infrared (IR) spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as C-H stretches, C=N stretches of the pyrimidine ring, and the characteristic C-Br stretch at a lower frequency.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net The calculations would likely show π→π* transitions associated with the pyrimidine ring.

Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | δ (CH₂Br) | ~4.5 ppm |

| ¹H NMR | δ (CH₃) | ~2.4 ppm |

| ¹³C NMR | δ (CH₂Br) | ~35 ppm |

| IR | ν (C-Br stretch) | ~650 cm⁻¹ |

| IR | ν (C=N stretch) | ~1580 cm⁻¹ |

| UV-Vis | λ_max | ~265 nm |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-systems and significant charge asymmetry, like many pyrimidine derivatives, can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, making them valuable for applications in photonics and optical devices. rsc.orgnih.govresearchgate.net

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first hyperpolarizability (β). rsc.orgnih.gov A large hyperpolarizability value indicates a strong NLO response. For this compound, the presence of the electron-withdrawing bromine and the π-conjugated pyrimidine ring could lead to notable NLO characteristics.

Calculated NLO Properties for a Pyrimidine Derivative (for comparison)

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Polarizability | α | ~100 - 150 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | ~500 - 1000 | Measures the second-order non-linear response; key for NLO applications. |

Data based on representative values for similar organic molecules.

Advanced Mechanistic Pathway Elucidation

Beyond static properties, computational chemistry can map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation.

Reaction Mechanism Simulations and Transition State Analysis

For this compound, a primary reaction of interest is nucleophilic substitution at the methylene carbon. Computational simulations can elucidate the mechanism (e.g., Sₙ1 vs. Sₙ2) and energetics of such a process.

The simulation involves identifying all reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate. A transition state is the highest energy point on the lowest energy path between a reactant and an intermediate or product. By calculating the energies of these stationary points, one can determine the activation energies (energy barriers) for each step. mdpi.com

For example, in a reaction with a nucleophile (Nu⁻), the pathway can be modeled. A key step would be the cleavage of the C-Br bond. mdpi.com The calculations would locate the transition state (e.g., TS1) for this step and compute its energy relative to the reactants. A lower activation energy indicates a faster reaction rate. mdpi.com

Hypothetical Reaction Pathway Energetics for a Nucleophilic Substitution

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting materials (e.g., pyrimidine + Nu⁻) |

| 2 | Transition State 1 (TS1) | +25.5 | Energy barrier for the nucleophilic attack and C-Br bond breaking. |

| 3 | Products | -15.0 | Final, more stable substituted product. |

These values are illustrative for a typical Sₙ2 reaction pathway.

Such detailed mechanistic studies are invaluable for optimizing reaction conditions, predicting product distributions, and designing new synthetic routes involving this compound. mdpi.com

Charge Transfer and Electron Density Analysis

Charge transfer and electron density analysis are fundamental in understanding the electronic nature of a molecule, which in turn governs its reactivity and intermolecular interactions. These analyses are typically performed using quantum chemical calculations.

The distribution of electron density in this compound would be influenced by the electronegative nitrogen atoms in the pyrimidine ring and the bromine atom in the methyl substituent. The nitrogen atoms are expected to draw electron density away from the carbon atoms of the ring, creating regions of partial positive charge on the carbons and partial negative charge on the nitrogens. Similarly, the highly electronegative bromine atom would polarize the C-Br bond, inducing a partial positive charge on the adjacent carbon and a partial negative charge on the bromine.

An analysis of the electron density would likely reveal the locations most susceptible to electrophilic and nucleophilic attack. For instance, the carbon atom of the bromomethyl group is expected to be electron-deficient and thus a prime target for nucleophiles. The lone pairs on the nitrogen atoms would be sites for protonation or coordination to Lewis acids.

Detailed charge distribution can be quantified through methods like Mulliken population analysis or, more robustly, through Natural Population Analysis (NPA), which is derived from the NBO analysis discussed in the next section. These methods assign partial charges to each atom in the molecule, providing a numerical representation of the electron distribution.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds, lone pairs, and their interactions. This approach provides valuable insights into the stability of the molecule arising from electron delocalization.

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, key donor-acceptor interactions would include:

Hyperconjugation: Delocalization of electron density from the C-H bonds of the methyl group into empty orbitals of the pyrimidine ring.

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms can delocalize into neighboring anti-bonding orbitals (e.g., π* orbitals of the ring).

The NBO analysis would provide a quantitative measure of these delocalization effects, helping to explain the molecule's structure, stability, and reactivity patterns. For example, a significant delocalization from a nitrogen lone pair to the σ* orbital of the C-Br bond could indicate a predisposition for the cleavage of this bond.

A hypothetical table of significant donor-acceptor interactions for this compound based on NBO analysis might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-N3) | --- | Lone Pair Delocalization |

| LP (1) N3 | π* (C2-N1) | --- | Lone Pair Delocalization |

| σ (C-H) | π* (Ring) | --- | Hyperconjugation |

| LP (1) Br | σ* (C-C) | --- | Halogen Interaction |

Note: The values in this table are hypothetical and would need to be calculated using appropriate quantum chemistry software.

In Silico Approaches to Reactivity Prediction and Compound Design

In silico methods, which are computational approaches to drug discovery and materials science, are invaluable for predicting the reactivity of molecules and for designing new compounds with desired properties.

For this compound, computational tools can be used to predict its reactivity in various chemical reactions. For instance, the calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the feasibility and regioselectivity of cycloaddition reactions and other pericyclic reactions.

In the context of compound design, this compound can serve as a scaffold or a starting material for the synthesis of more complex molecules. For example, the bromomethyl group is a reactive handle that can be readily substituted by various nucleophiles to introduce new functional groups. Computational docking studies can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme or a receptor. This allows for the rational design of new potential therapeutic agents.

The following table outlines some in silico properties that could be calculated for this compound to predict its suitability for further development:

| Property | Predicted Value | Significance in Compound Design |

| Molecular Weight | --- | Adherence to Lipinski's Rule of Five |

| LogP | --- | Prediction of hydrophobicity and membrane permeability |

| Number of Hydrogen Bond Donors | --- | Potential for intermolecular interactions |

| Number of Hydrogen Bond Acceptors | --- | Potential for intermolecular interactions |

| Polar Surface Area | --- | Prediction of cell permeability |

Note: The values in this table are placeholders and would be determined through computational calculations.

By leveraging these in silico approaches, researchers can prioritize synthetic efforts, reduce the cost and time of research and development, and accelerate the discovery of new functional molecules based on the this compound scaffold.

Applications As Synthetic Intermediates in Advanced Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Scaffolds

The pyrimidine (B1678525) core of 2-(bromomethyl)-5-methylpyrimidine, coupled with its reactive bromomethyl side chain, serves as an excellent starting point for the synthesis of various fused heterocyclic systems. The nitrogen atoms in the pyrimidine ring and the electrophilic nature of the bromomethyl group allow for a range of cyclization reactions with different nucleophiles, leading to the formation of novel polycyclic structures.

One notable application is in the synthesis of thiazolo[3,2-a]pyrimidines . These fused heterocyclic compounds are of significant interest to medicinal chemists due to their potential as antitumor agents. researchgate.net The synthesis often involves the reaction of a pyrimidine-2-thione with an α-haloketone. While a direct example using this compound is not explicitly detailed in readily available literature, its structural features suggest its potential as a precursor to a suitable pyrimidine-2-thione, which could then undergo cyclization.

Another important class of fused heterocycles is pyrido[2,3-d]pyrimidines . These compounds are recognized as privileged structures in drug discovery due to their structural resemblance to DNA bases. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, for example, can be achieved by reacting a suitably substituted pyrimidine with various reagents. nih.gov The reactivity of the bromomethyl group in this compound could be harnessed to introduce the necessary side chains for subsequent cyclization to form the pyridine (B92270) ring fused to the pyrimidine core. For instance, reaction with a malonate derivative followed by intramolecular cyclization could be a viable route.

The synthesis of other fused pyrimidine derivatives, such as pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines, has been reported through multi-component reactions, highlighting the versatility of the pyrimidine scaffold in constructing complex molecular architectures. researchgate.net Although these examples may not directly start from this compound, they underscore the synthetic potential of pyrimidine derivatives in generating diverse heterocyclic libraries.

Contributions to Medicinal Chemistry Precursors

The pyrimidine moiety is a cornerstone in the structure of many biologically active compounds. Consequently, this compound is a valuable precursor for a range of medicinal chemistry applications.

Synthesis of Thiamine (B1217682) (Vitamin B1) Analogs and Related Derivatives

Thiamine, or Vitamin B1, is an essential nutrient with a pyrimidine ring as a core component. A key intermediate in the synthesis of thiamine and its analogues is 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide . google.comfrontiersin.org This compound is structurally very similar to this compound, differing only by the presence of an amino group at the 4-position. The synthesis of thiamine involves the condensation of this pyrimidine intermediate with a thiazole (B1198619) moiety. google.com The reactive bromomethyl group is crucial for this coupling reaction. Given the close structural relationship, this compound can be considered a key precursor for the synthesis of thiamine analogues where the 4-amino group is not required or can be introduced at a later stage. A patented method for the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate highlights its importance as a pharmaceutical intermediate. pharmascholars.com

Development of Enzyme Inhibitors and Probes for Biological Pathways

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. acs.orged.ac.uk Pyrimidine derivatives are a common scaffold for the development of kinase inhibitors. For instance, novel pyrimidine derivatives have been synthesized and shown to inhibit Aurora kinases, which are involved in cell division and are targets for cancer therapy. nih.gov The general strategy involves the substitution of chloro or sulfonyl groups on the pyrimidine ring with various amine-containing fragments. nih.gov The bromomethyl group of this compound provides a reactive handle to introduce a variety of side chains, making it a potential starting material for the synthesis of novel kinase inhibitors. While specific examples directly utilizing this compound are not prevalent, the established role of pyrimidines in kinase inhibition suggests its utility in this area. rsc.org

Precursors for General Antiviral and Anticancer Agents

The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. Modified pyrimidine nucleosides are a major class of antiviral and anticancer agents. nih.govmdpi.com For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The synthesis of such antiviral nucleoside analogs often involves the modification of pre-existing nucleosides. However, the synthesis of novel pyrimidine-based antiviral agents can also start from simpler pyrimidine precursors. The reactive bromomethyl group of this compound can be used to alkylate the nitrogen of a nucleobase or a sugar moiety, providing a route to novel nucleoside analogs. nih.gov

In the realm of anticancer agents, a series of 2,4,6-trisubstituted-5-nitropyrimidines have been shown to inhibit the proliferation of cancer cells. nih.gov The study highlighted that a bromomethyl group at the 6-position was compatible with antiproliferative activity, suggesting that these compounds may act via an alkylation mechanism. nih.gov This finding underscores the potential of this compound as a precursor for the synthesis of novel anticancer agents. Furthermore, various other pyrimidine derivatives have been synthesized and demonstrated significant anticancer activity, often by inducing apoptosis in cancer cells. nih.gov

Utilization in Agrochemical Synthesis

Pyrimidine derivatives are also prevalent in the agrochemical industry, serving as the active ingredients in various herbicides, fungicides, and insecticides. The structural features of this compound make it a potential intermediate in the synthesis of such compounds.

For example, the insecticide chlorantraniliprole contains a pyrazole (B372694) ring connected to a substituted benzene (B151609) ring. While the primary synthesis routes involve intermediates like 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazole carboxylic acid, the broader field of pyridylpyrazolamide derivatives containing pyrimidine motifs has been explored for antifungal and insecticidal properties. frontiersin.orgpatsnap.comgoogle.comresearchgate.netnih.gov

Similarly, the fungicide fluopyram (B1672901) is a pyridylethylbenzamide derivative. researchgate.netgoogle.comgoogle.compatsnap.comnih.gov The synthesis of fluopyram and its derivatives often involves intermediates such as 2,3-dichloro-5-trifluoromethylpyridine. While not a direct pyrimidine derivative, the structural similarities and the prevalence of nitrogen-containing heterocycles in agrochemicals suggest that a versatile building block like this compound could be adapted for the synthesis of novel pesticide candidates. The synthesis of the insecticide thiamethoxam , a neonicotinoid, involves the coupling of a heterocyclic methyl halide with a nitroimino-oxadiazinane ring system, further illustrating the importance of reactive halogenated heterocyclic intermediates in this field. google.com

Application in Materials Science and Polymer Chemistry

The reactive nature of the bromomethyl group in this compound also lends itself to applications in materials science and polymer chemistry. This functionality allows for the covalent attachment of the pyrimidine unit to polymer backbones, thereby modifying the properties of the material.

Conductive polymers are a class of materials with promising applications in electronics and sensors. nih.govnih.gov The synthesis of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers. The pyrimidine ring in this compound could potentially be incorporated into a polymer backbone to create novel conductive materials. The nitrogen atoms in the pyrimidine ring could also serve as coordination sites for metal ions, leading to the formation of metal-containing polymers with interesting catalytic or electronic properties. The synthesis of polyimides containing terpyridine units, which are structurally related to pyrimidines, has been reported for the selective extraction of metal ions, highlighting the potential of such nitrogen-containing heterocyclic polymers. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

The pyrimidine core, with its nitrogen atoms, possesses inherent coordinating properties, making it an attractive scaffold for the design of ligands in coordination chemistry. The introduction of additional donor atoms through the functionalization of the bromomethyl group allows for the synthesis of multidentate ligands. These ligands can then be used to form stable complexes with various transition metals, leading to catalysts with tailored reactivity and selectivity.